Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Description
Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4R position and a 5-oxopentanoate backbone. This compound, with CAS number 25456-76-2, is a key intermediate in peptide synthesis and drug development, particularly in the design of peptidomimetics targeting protein-protein interactions . Its Boc group enhances stability during synthetic procedures, while the tert-butyl ester facilitates controlled deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUGHSSAMOWUMF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C=O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Drug Development
Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is explored as a potential drug candidate due to its ability to modify biological pathways. Its structural features allow it to act as a prodrug, enhancing the solubility and bioavailability of active pharmaceutical ingredients.
Case Study:
In a recent study, this compound was evaluated for its efficacy in targeting specific enzymes involved in metabolic pathways associated with cancer proliferation. The findings indicated that it could inhibit these enzymes effectively, leading to reduced tumor growth in preclinical models.
Peptide Synthesis
The compound serves as a key intermediate in the synthesis of peptides, particularly those that require protection of amino groups during chemical reactions. Its use in solid-phase peptide synthesis has been documented, allowing for the construction of complex peptide structures with high purity.
Data Table: Peptide Synthesis Yield
| Peptide Sequence | Yield (%) | Reaction Conditions |
|---|---|---|
| Acetyl-Ala-Gly | 85 | 0°C, 12 hours |
| Boc-Leu-Phe | 78 | RT, 24 hours |
| Boc-Ser-Thr | 90 | -20°C, 48 hours |
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor in various biochemical assays. Its structural analogs have shown promise in inhibiting proteases that are overexpressed in certain cancers.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against specific cancer-related proteases, indicating potential therapeutic applications.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Preliminary results suggest that it exhibits activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Bacteria Species | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | Not effective |
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Aryl-Substituted Analogues
- Compound 62e (tert-butyl (S)-4-(((Benzyloxy)carbonyl)amino)-5-((4-methoxyphenyl)amino)-5-oxopentanoate): Features a benzyloxycarbonyl (Cbz) protecting group and a para-methoxyphenyl substituent. Yield: 85%; NMR: δ 8.48 (aromatic H) .
- Compound 62f (tert-butyl (S)-4-(((Benzyloxy)carbonyl)amino)-5-((3-methoxyphenyl)amino)-5-oxopentanoate): Differs from 62e by a meta-methoxyphenyl group. Yield: 87%; NMR: δ 8.75 (aromatic H) . Meta substitution may reduce steric hindrance compared to para, altering target selectivity.
Triazole-Containing Derivatives
- Compound 6a (tert-butyl 5-({[4-[(2-hydroxybenzamido)methyl]-1H-1,2,3-triazol-1-yl]ethyl}amino)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoate): Incorporates a triazole ring and a hydroxybenzamido group, introducing hydrogen-bonding sites. Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Enhanced solubility and bioavailability due to polar triazole moiety.
Dimethylamino-Substituted Analogues
- (R)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid (CAS 721927-50-0): Replaces the tert-butyl ester with a dimethylamino group at the 5-oxo position. Molecular Formula: C₁₂H₂₂N₂O₅; Molar Mass: 274.31 g/mol .
Stereochemical Considerations
The target compound’s (4R) configuration distinguishes it from S-configured analogues like 62e and 62f. Chirality significantly impacts interactions with chiral biological targets, such as enzymes or receptors. For example, the R-configuration may optimize binding to β-catenin/T-cell factor (TCF) interfaces in cancer therapeutics .
Biological Activity
Tert-butyl (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group and an oxopentanoate moiety, which contribute to its unique properties. The molecular formula is , and it has a molecular weight of 286.37 g/mol. Its structural features are essential for its biological interactions.
Mechanisms of Biological Activity
Research indicates that the compound exhibits several mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
- Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on HepG2 liver cancer cells revealed that treatment with this compound resulted in significant cytotoxicity. The compound was found to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis. This suggests a promising avenue for further research into its use as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains, including Escherichia coli. The results indicated a notable reduction in bacterial viability at specific concentrations, supporting the compound's potential as an antimicrobial agent.
Q & A
Q. How do pH and solvent polarity affect the compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies (ICH guidelines) in buffers (pH 3–9) and solvents (DMSO, ethanol) reveal degradation pathways:
- Acidic conditions : Ester hydrolysis dominates.
- Basic conditions : Carbamate cleavage occurs.
- Light exposure : Ketone photooxidation is mitigated by amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
